(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide is an organic compound that features a unique structure with two furan rings and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the acrylamide group: This can be achieved through the reaction of acryloyl chloride with an amine derivative of [2,2’-bifuran]-5-ylmethyl.
Coupling with furan: The acrylamide intermediate is then coupled with furan-2-yl under suitable conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of the furan rings and acrylamide group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-furylmethyl)-3-(furan-2-yl)acrylamide: Similar structure but lacks the bifuran moiety.
(E)-N-(phenylmethyl)-3-(furan-2-yl)acrylamide: Contains a phenyl group instead of the bifuran moiety.
(E)-N-(2-thienylmethyl)-3-(furan-2-yl)acrylamide: Contains a thiophene ring instead of the bifuran moiety.
Uniqueness
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(8-6-12-3-1-9-19-12)17-11-13-5-7-15(21-13)14-4-2-10-20-14/h1-10H,11H2,(H,17,18)/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILYQJYJJGYCAG-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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